6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione
Overview
Description
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with a phenylamino group, which imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with aniline under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms of cyanuric chloride are replaced by the phenylamino group. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenylamino group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted triazines.
Scientific Research Applications
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby reducing the progression of the disease .
The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation. preliminary studies suggest that it may interact with key signaling pathways, such as the NF-kB inflammatory pathway, and modulate the expression of specific genes involved in inflammation and cell survival .
Comparison with Similar Compounds
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Hexamethylmelamine: Known for its antitumor properties, hexamethylmelamine is used clinically to treat various cancers, including lung and ovarian cancer.
2-Amino-4-morpholino-1,3,5-triazine: This compound also exhibits antitumor activity and is used in cancer treatment.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, this compound is the major active form and shows significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-anilino-1H-1,3,5-triazine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIKYRBPWMVBKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274895 | |
Record name | NSC514237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20964-55-0 | |
Record name | NSC514237 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC514237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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